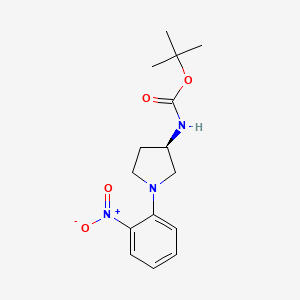
(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl substituted pyrrolidine derivatives can involve multiple steps, including the preparation of pyrrolidine nitroxides and subsequent functionalization. For instance, the synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls involves the addition of ethinylmagnesium bromide to corresponding pyrroline oxides, followed by hydrogenation or treatment with ethyllithium . This method could potentially be adapted for the synthesis of "(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate" by introducing the appropriate nitrophenyl and carbamate groups at the relevant positions on the pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted pyrrolidines can vary, with some compounds exhibiting specific conformations. For example, the pyrrolidinone ring can adopt an envelope conformation, and substituents such as tert-butyl carbonate and phenyl groups can be arranged on the same side of the ring . The presence of bulky tert-butyl groups can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Tert-butyl substituted pyrrolidines can participate in various chemical reactions, including hydrogen bonding interactions. For example, crystals of tert-butyl pyrrolidine derivatives can form through CH···O and NH···O hydrogen bonds, which can lead to the formation of columnar stacking or chains . These interactions are crucial for the solid-state properties of the compounds and can be a significant factor in their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrrolidines are influenced by their molecular structure and substituents. For instance, the presence of bulky tert-butyl groups can enhance the stability of the compound against bioreduction . Additionally, the electronic properties, such as magnetic moments and spin states, can be affected by the arrangement of substituents and the overall molecular conformation . These properties are essential for understanding the behavior of the compounds in different environments and for their application in various fields, including pharmacology and materials science.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
- Process Development and Synthesis : Research has focused on process development and pilot-plant synthesis of related compounds, indicating the relevance of (R)-tert-butyl pyrrolidine derivatives in the synthesis of pharmaceuticals. For instance, a practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor was developed through an efficient sequence starting from readily available materials (Li et al., 2012).
- Nitroxide Stability : Studies on pyrrolidine nitroxides reveal their high resistance to bioreduction due to bulky alkyl substituents, underscoring their potential as stable molecular probes or labels in biomedical research (Taratayko et al., 2022).
Material Science and Polymer Chemistry
- Polymer Synthesis : The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents demonstrate the importance of such compounds in creating polymers with good solubility and thermal stability, potentially for use in high-performance materials (Lu et al., 2014).
Catalysis and Green Chemistry
- Catalytic Oxidations : Research into dirhodium-catalyzed oxidations of phenols and anilines using tert-butyl hydroperoxide highlights the application of tert-butyl substituted compounds in facilitating efficient and selective oxidative transformations, relevant for synthetic chemistry and environmental remediation (Ratnikov et al., 2011).
Drug Discovery and Development
- Antibacterial Agents : Studies on peptide deformylase inhibitors as antibacterial agents identify compounds related to tert-butyl pyrrolidine derivatives as potent inhibitors with low cytotoxicity, suggesting their utility in developing new antibiotics (Chen et al., 2004).
Analytical Chemistry
- NMR Characterization : Advanced NMR techniques have been employed to characterize the structure of tert-butyl pyrrolidine derivatives, demonstrating the compound's role in facilitating the understanding of molecular structure and dynamics through spectroscopic methods (Aouine et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSCQCZBVODJB-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2522037.png)

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)
![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)


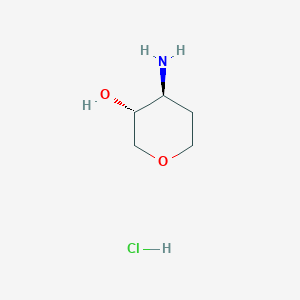
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)
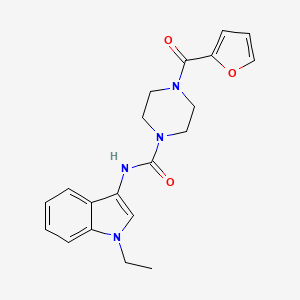
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)
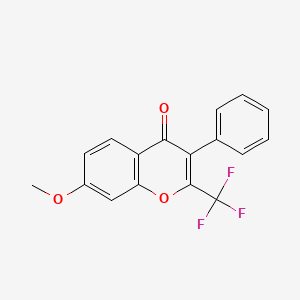
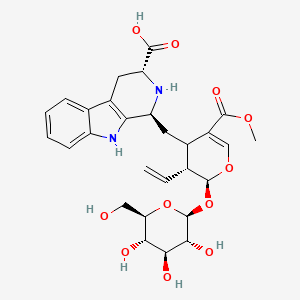
![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)